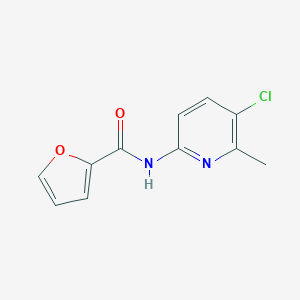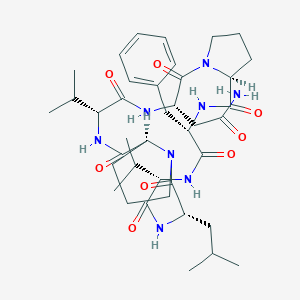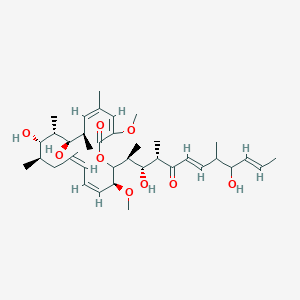
N-(5-chloro-6-methyl-2-pyridinyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-6-methyl-2-pyridinyl)-2-furamide, commonly known as CMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMF is a heterocyclic compound that has a furan ring and a pyridine ring, both of which are substituted with a methyl and a chloro group, respectively.
作用機序
The mechanism of action of CMF is not fully understood, but studies have suggested that it acts through multiple pathways. In cancer cells, CMF has been found to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. CMF has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
In insects, CMF acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the synaptic cleft and ultimately causing paralysis and death.
Biochemical and Physiological Effects
CMF has been found to have various biochemical and physiological effects. In cancer cells, CMF has been shown to induce DNA damage, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In insects, CMF has been found to cause a decrease in acetylcholinesterase activity and an increase in acetylcholine levels in the synaptic cleft.
実験室実験の利点と制限
One of the major advantages of using CMF in lab experiments is its potent activity against cancer cells and insects. CMF has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using CMF is its potential toxicity to non-target organisms. CMF has been found to have toxic effects on honeybees and other beneficial insects, which may limit its use in agricultural settings.
将来の方向性
There are several future directions for research on CMF. One area of interest is the development of CMF derivatives with improved activity and reduced toxicity. Another area of research is the use of CMF in combination with other drugs or pesticides to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of CMF and its potential applications in various fields.
合成法
The synthesis of CMF involves the reaction of 5-chloro-6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with furfurylamine to yield CMF. The reaction scheme is shown below:
科学的研究の応用
CMF has been extensively studied for its potential applications in various fields. One of the major areas of research is its anticancer activity. Studies have shown that CMF has potent antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer. CMF has been found to induce apoptosis, inhibit cell migration, and reduce tumor growth in animal models.
Another area of research is the use of CMF as a pesticide. CMF has been shown to have insecticidal activity against various pests, including mosquitoes, aphids, and whiteflies. CMF acts as a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
N-(5-chloro-6-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
InChIキー |
QUUZYKYFTLEIHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)Cl |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)





![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)

